molecular formula C16H18O6 B2998004 1-Naphthyl alpha-D-glucopyranoside CAS No. 208647-48-7

1-Naphthyl alpha-D-glucopyranoside

Cat. No. B2998004
M. Wt: 306.314
InChI Key: CVAOQMBKGUKOIZ-LJIZCISZSA-N
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Description

1-Naphthyl alpha-D-glucopyranoside is a chemical compound with the molecular formula C16H18O6 . It’s a derivative of Methyl α-D-glucopyranoside and has been used to develop antibacterial and antifungal drugs .


Synthesis Analysis

Methyl α-D-glucopyranoside and its seven acylated derivatives have been synthesized, purified, and characterized by physicochemical, elemental, and spectroscopic methods .


Molecular Structure Analysis

The molecular structure of 1-Naphthyl alpha-D-glucopyranoside is determined by its molecular formula, C16H18O6 . A DFT technique was used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them .


Chemical Reactions Analysis

The chemical reactivity and global descriptors were computed from the HOMO and LUMO values .


Physical And Chemical Properties Analysis

1-Naphthyl alpha-D-glucopyranoside has a molecular weight of 306.31 g/mol. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 306.11033829 g/mol .

Scientific Research Applications

Synthesis of Glycosides

1-Naphthyl alpha-D-glucopyranoside has been highlighted in studies related to the synthesis of glycosides. Ferrier, Hay, and Vethaviyasar (1973) demonstrated a versatile synthesis approach for glycosides, including 1-naphthyl alpha-D-glucopyranoside, through the solvolysis of phenyl 1-thio-D-glucopyranosides in the presence of mercury(II) salts. This method provides a pathway to synthesize complex glycosides, showcasing the chemical's utility in synthetic organic chemistry R. Ferrier, R. Hay, N. Vethaviyasar, 1973.

Enzymatic Activity Assays

Goldbarg, Tsou, Rutenburg, A. Rutenburg, and Seligman (1958) developed a method for the colorimetric determination of α-D-glucosidase using 6-bromo-2-naphthyl alpha-D-glucopyranoside as a substrate. This technique is significant for measuring enzyme activity in mammalian tissues and serum, demonstrating the compound's application in biochemical assays J. A. Goldbarg, K. Tsou, S. Rutenburg, A. Rutenburg, A. Seligman, 1958.

Molecular Sensing

The compound has also been used in the development of molecular sensors. Fang, Selvi, Liao, Slanina, Chen, and Chou (2004) discussed the use of naphthyridine derivatives as molecular sensors for detecting monosaccharides, including glucopyranoside. These sensors exhibit changes in fluorescence and circular dichroism upon binding, making them valuable tools for analytical chemistry and biological sensing Jim-Min Fang, S. Selvi, J. Liao, Z. Slanina, Chao-Tsen Chen, P. Chou, 2004.

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOQMBKGUKOIZ-LJIZCISZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl alpha-D-glucopyranoside

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